molecular formula C9H10BrN3O B13064347 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13064347
M. Wt: 256.10 g/mol
InChI Key: RJMXEDNTTYCMAE-UHFFFAOYSA-N
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Description

3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method allows for the efficient arylation of the compound, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The reaction conditions often require the use of aryl and heteroaryl boronic acids, along with a tandem catalyst system such as XPhosPdG2/XPhos to prevent debromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically arylated derivatives of this compound, which can exhibit enhanced biological or material properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position allows for further functionalization through substitution or coupling reactions, enabling the synthesis of a wide range of derivatives with potentially diverse applications.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10BrN3O/c1-2-3-6-4-8(14)13-9(12-6)7(10)5-11-13/h4-5,11H,2-3H2,1H3

InChI Key

RJMXEDNTTYCMAE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=CN2)Br

Origin of Product

United States

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